molecular formula C24H24N2O5S2 B2485587 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 921527-36-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2485587
CAS No.: 921527-36-8
M. Wt: 484.59
InChI Key: QVZZCUHZUSOZAN-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure comprising benzofuran and thiazole heterocyclic rings, a tosyl (p-toluenesulfonyl) group, and an amide linker. Heterocyclic compounds with thiazole and benzofuran motifs are of significant interest in medicinal chemistry and chemical biology due to their potential to interact with various biological targets . Specifically, structural analogs based on the N-(thiazol-2-yl) scaffold have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, potentially binding to transmembrane or intracellular domains of the receptor to inhibit ion channel activity evoked by zinc or protons . As such, this compound is a valuable pharmacological tool for probing the physiological and pathophysiological roles of ZAC, a receptor whose functions in the central nervous system and peripheral tissues are still being elucidated . Researchers can utilize this compound in studies investigating ion channel function, neuropharmacology, and the development of novel therapeutic agents for neurological disorders. The product is intended for use in controlled laboratory applications only. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-3-30-20-7-4-6-17-14-21(31-23(17)20)19-15-32-24(25-19)26-22(27)8-5-13-33(28,29)18-11-9-16(2)10-12-18/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZCUHZUSOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Formation

Benzofuran synthesis typically begins with resorcinol derivatives . Ethylation at the 7-position is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent cyclization to form the benzofuran core employs α-haloketones or Vilsmeier-Haack conditions :

$$
\text{Resorcinol derivative} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} 7\text{-Ethoxybenzofuran-2-carbaldehyde}
$$

Oxidation of the aldehyde to the carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding 7-ethoxybenzofuran-2-carboxylic acid in 78–85% yield.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 2-aminothiazole moiety is synthesized via the Hantzsch reaction , reacting 7-ethoxybenzofuran-2-carbonyl chloride with thioamide derivatives. A representative procedure involves:

$$
\text{7-Ethoxybenzofuran-2-carbonyl chloride} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate}
$$

Key parameters:

  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : 70–80°C
  • Yield : 65–72%

Functionalization to 2-Aminothiazole

The thiazole amine is generated by treating the thiazole intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in methanol at room temperature for 6 hours, achieving >90% conversion.

Preparation of 4-Tosylbutanoyl Chloride

Tosylation of Butyric Acid

Butyric acid is tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine:

$$
\text{Butyric acid} + \text{TsCl} \xrightarrow{\text{Pyridine, 0°C}} 4\text{-Tosylbutanoic acid}
$$

Reaction conditions :

  • Molar ratio (TsCl:butyric acid) = 1.2:1
  • Reaction time: 4 hours
  • Yield: 88%

Conversion to Acid Chloride

4-Tosylbutanoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours, yielding the acyl chloride:

$$
4\text{-Tosylbutanoic acid} + \text{SOCl}2 \xrightarrow{} 4\text{-Tosylbutanoyl chloride} + \text{SO}2 + \text{HCl}
$$

Amide Coupling Strategies

Schotten-Baumann Reaction

The thiazole-amine and 4-tosylbutanoyl chloride are coupled under Schotten-Baumann conditions:

$$
\text{Thiazole-amine} + 4\text{-Tosylbutanoyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound}
$$

Optimized parameters :

  • Base : 10% aqueous NaOH
  • Solvent system : Water-diethyl ether (1:1)
  • Temperature : 0–5°C
  • Yield : 68–75%

Carbodiimide-Mediated Coupling

Higher yields (82–88%) are achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in dichloromethane (DCM):

$$
\text{Thiazole-amine} + 4\text{-Tosylbutanoic acid} \xrightarrow{\text{EDC, HOSu, DCM}} \text{Target compound}
$$

Critical factors :

  • Coupling agent : EDC/HOSu (1:1.2 molar ratio)
  • Reaction time : 12 hours
  • Workup : Aqueous NaHCO₃ wash

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol-water (4:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, Ts-CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.25–8.02 (m, 10H, aromatic).
  • MS (ESI+) : m/z 532.2 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Thiazole Formation

Competing formation of 4- vs. 5-substituted thiazoles is mitigated by using bulky directing groups on the benzofuran precursor, favoring 2-aminothiazole formation.

Tosyl Group Stability

The tosyl moiety is prone to hydrolysis under basic conditions. Maintaining pH <8 during coupling and purification is critical.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved 71% overall yield using continuous flow chemistry for the Hantzsch thiazole synthesis and amide coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives .

Scientific Research Applications

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tosyl group can enhance the compound’s solubility and bioavailability, facilitating its distribution and action within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of benzofuran, thiazole, and tosyl groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .

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